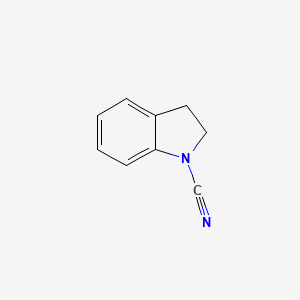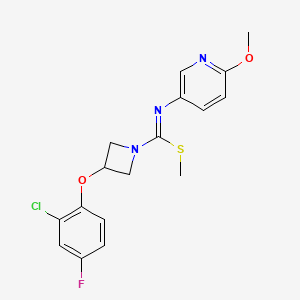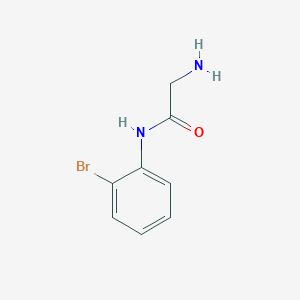
2,4-Difluoro-4'-methoxybiphenyl
描述
2,4-Difluoro-4’-methoxybiphenyl: is an organic compound with the molecular formula C13H10F2O. It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and a methoxy group is substituted at the 4’ position of the other phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-4’-methoxybiphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. For instance, 2,4-difluorophenylboronic acid can be coupled with 4-methoxyphenyl bromide under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of 2,4-Difluoro-4’-methoxybiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: 2,4-Difluoro-4’-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, and the biphenyl core can undergo reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: The methoxy group can be converted to a carbonyl group, resulting in compounds like 2,4-difluoro-4’-formylbiphenyl.
Reduction Products: Reduction of the biphenyl core can yield partially or fully hydrogenated biphenyl derivatives.
科学研究应用
2,4-Difluoro-4’-methoxybiphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of organic semiconductors and liquid crystals.
Pharmaceutical Research: It serves as a precursor in the synthesis of biologically active compounds and potential drug candidates
作用机制
The mechanism of action of 2,4-Difluoro-4’-methoxybiphenyl in various applications depends on its chemical structure. In organic synthesis, its reactivity is primarily due to the presence of the fluorine atoms and the methoxy group, which influence the electronic properties of the biphenyl core. These substituents can affect the compound’s ability to participate in electrophilic and nucleophilic reactions, as well as its stability under different conditions .
相似化合物的比较
2,4-Difluorobiphenyl: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxybiphenyl: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,4-Difluoro-4’-hydroxybiphenyl: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: 2,4-Difluoro-4’-methoxybiphenyl is unique due to the combination of fluorine atoms and a methoxy group, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
属性
IUPAC Name |
2,4-difluoro-1-(4-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSOJWZJAGFIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288233 | |
| Record name | 2,4-Difluoro-4′-methoxy-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90101-30-7 | |
| Record name | 2,4-Difluoro-4′-methoxy-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-4′-methoxy-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3300236.png)






![3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300298.png)
![3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300300.png)
